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Compound of Interest

Compound Name: Sevabertinib

Cat. No.: B15611537

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sevabertinib (also known as Hyrnuo or BAY 2927088) is an oral, reversible
tyrosine kinase inhibitor (TKI) that potently and selectively targets mutant Human Epidermal
Growth Factor Receptor 2 (HER2) and Epidermal Growth factor Receptor (EGFR).[1][2][3][4] It
is indicated for the treatment of adult patients with locally advanced or metastatic non-
squamous non-small cell lung cancer (NSCLC) with HER2 (ERBB2) tyrosine kinase domain
activating mutations.[5][6] Understanding the pharmacokinetic (PK) profile—how the drug is
absorbed, distributed, metabolized, and excreted (ADME)—is critical for preclinical and clinical
development. This document provides detailed protocols and application notes for conducting
pharmacokinetic studies of Sevabertinib in appropriate animal models.

Mechanism of Action and Signaling Pathway

Sevabertinib functions by inhibiting the kinase activity of HER2 and EGFR, thereby blocking
downstream signaling pathways that promote cell proliferation and survival in cancer cells.[1][7]
In some cancers, mutations in HER2 or EGFR lead to constitutive activation of these receptors,
driving tumor growth.[1] Sevabertinib's inhibition of these receptors helps to "turn off" these
growth signals.[1]
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Caption: Sevabertinib inhibits HER2/EGFR autophosphorylation, blocking downstream
signaling.

Preclinical Animal Model Data

Preclinical studies are essential to establish the efficacy and safety profile of a drug before
human trials. Rodent models, particularly mice and rats, are commonly used for
pharmacokinetic and toxicokinetic studies of tyrosine kinase inhibitors.[8][9][10]

Table 1: Summary of Preclinical Efficacy and Developmental Studies of Sevabertinib
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radioactivity was 13- to 26-times higher in milk than in plasma. |[11] |

Table 2: Key Human Pharmacokinetic Parameters (for reference) Note: These values are from

clinical studies in patients with NSCLC and serve as a benchmark for preclinical model

evaluation.

Parameter

Cmax (Maximum Concentration)

Value (at 20 mg twice daily)

902 (45% CV) ng/mL

AUC (Total Systemic Exposure)

6,640 (50% CV) ng*h/mL

Elimination Half-life

~8 hours

Excretion

Feces: 84% (14% unchanged), Urine: ~10%
(1.3% unchanged)
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[5]112]

Experimental Protocol: Rodent Pharmacokinetic
Study

This protocol outlines a standard procedure for evaluating the pharmacokinetics of
Sevabertinib in mice or rats. The design can be adapted based on specific research goals.[13]
[14][15]

3.1. Animal Models and Housing

Species: Mice (e.g., C57BL/6, BALB/c, CD1) or rats (e.g., Wistar, Sprague Dawley).[14] The
choice of species may be influenced by the need to correlate with efficacy models (e.qg.,
xenograft or patient-derived xenograft models).

Health Status: Use healthy, specific-pathogen-free (SPF) animals.

Acclimatization: Animals should be acclimated to the facility for at least one week before the
study begins.[16]

Housing: House animals in environmentally controlled rooms with a standard 12-hour
light/dark cycle. Provide free access to standard chow and water.

3.2. Drug Formulation and Administration

o Formulation: Sevabertinib is an oral tablet for clinical use.[6] For animal studies, it must be
prepared in a suitable vehicle for oral administration (gavage). A common vehicle can be a
suspension in a solution like 0.5% methylcellulose with 0.1% Tween 80. A described
formulation involves DMSO, PEG300, Tween80, and ddH20.[17]

o Preparation Example: For a 10 mg/mL solution, dissolve Sevabertinib in DMSO first, then
add PEG300 and Tween80, and finally add ddH2O to the final volume.[17] The solution
should be freshly prepared.

Dose Levels: Select at least three dose levels based on existing efficacy and toxicology data
(e.g., low, medium, and high doses). Doses used in mice have ranged from 10 to 50 mg/kg.

[2]
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e Administration Route:
o Oral (PO): Administer via oral gavage. This route mimics the clinical application.[18]

o Intravenous (IV): Administer via a suitable vein (e.g., tail vein) to determine absolute
bioavailability. A separate cohort of animals is required.

3.3. Experimental Design and Sampling

e Grouping: Assign animals randomly to different dose and route groups. A typical design
involves 3-5 animals per time point per group.[14]

e Blood Sampling:

o Method: Serial blood sampling from a single mouse is preferred to reduce animal usage
and inter-animal variability.[13] Techniques include submandibular vein or saphenous vein
puncture for intermediate time points and cardiac puncture for a terminal sample.[13]

o Volume: Collect approximately 25-50 L of blood at each time point into tubes containing
an anticoagulant (e.g., K2-EDTA).[16]

o Time Points: A typical sampling schedule for an oral dose might be: 0 (pre-dose), 0.25,
0.5,1, 2, 4,8, 12, and 24 hours post-dose.[14]

o Sample Processing:

[e]

Immediately after collection, place blood samples on ice.

o

Centrifuge the blood at approximately 2,000g for 10 minutes at 4°C to separate plasma.
[16]

(¢]

Transfer the plasma supernatant to a new, labeled microcentrifuge tube.

[¢]

Store plasma samples at -80°C until bioanalysis.[16]

3.4. Bioanalytical Method
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e Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the
standard method for quantifying small molecule drugs like Sevabertinib in biological
matrices due to its high sensitivity and specificity.[8][19]

o Method Validation: The analytical method must be validated according to regulatory
guidelines (e.g., FDA or EMA) for parameters including accuracy, precision, selectivity,
sensitivity (LLOQ), calibration curve range, and stability.[20]

o Sample Preparation: Typically involves protein precipitation (e.g., with acetonitrile or
methanol) followed by centrifugation to remove proteins before injection into the LC-MS/MS
system.

3.5. Pharmacokinetic Data Analysis

o Software: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to
calculate key PK parameters.

o Key Parameters:
o Cmax: Maximum observed plasma concentration.
o Tmax: Time to reach Cmax.

o AUC(0-t): Area under the plasma concentration-time curve from time O to the last
measurable time point.

o AUC(0-inf): Area under the curve extrapolated to infinity.
o t1/2: Elimination half-life.

o CL/F: Apparent total body clearance (for oral doses).

o Vz/F: Apparent volume of distribution (for oral doses).

o F%: Absolute bioavailability (calculated as [AUCoral / AUCIiv] * [Dose_iv / Dose_oral] *
100).
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Standard Pharmacokinetic Study Workflow

The following diagram illustrates the typical workflow for conducting a pharmacokinetic study in
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Caption: A standard workflow for an in vivo pharmacokinetic study.

By following these protocols and leveraging appropriate animal models, researchers can
effectively characterize the pharmacokinetic properties of Sevabertinib, providing critical data
to support its ongoing development and clinical application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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